4-(1-cyclopropylethyl)Piperidine
Description
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
4-(1-cyclopropylethyl)piperidine |
InChI |
InChI=1S/C10H19N/c1-8(9-2-3-9)10-4-6-11-7-5-10/h8-11H,2-7H2,1H3 |
InChI Key |
JLDDHMKQZWWHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)C2CCNCC2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
4-(1-cyclopropylethyl)Piperidine serves as a precursor for synthesizing various piperidine derivatives, which are crucial in pharmaceutical development. Its structural characteristics allow for modifications that enhance biological activity, making it a valuable compound in drug design.
Antihypertensive Agents
Research indicates that derivatives of 4-(1-cyclopropylethyl)Piperidine are being investigated for their potential as antihypertensive agents. The compound's structural similarity to imidazole-based compounds suggests it may lower blood pressure effectively. Synthetic analogs have shown significant antihypertensive activity in animal models, indicating a promising avenue for developing new blood pressure medications.
Anticancer and Antidiabetic Applications
The compound is also utilized in synthesizing oxadiazole derivatives, which exhibit a range of medicinal applications, including anticancer and antidiabetic effects. Chemical synthesis routes involve creating these derivatives from 4-(1-cyclopropylethyl)Piperidine followed by in vitro and in vivo testing, revealing diverse pharmacological activities.
4-(1-cyclopropylethyl)Piperidine and its derivatives have been shown to possess various biological activities:
- Antimicrobial Activity : Piperidine derivatives exhibit varying degrees of microbial inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
- Anti-inflammatory Properties : Some studies have indicated that piperidine derivatives can reduce inflammation, making them candidates for anti-inflammatory drugs .
- Antitumor Activity : The compound's derivatives have demonstrated antiproliferative effects on cancer cells, suggesting potential use as anticancer agents .
Synthesis Pathways
The synthesis of 4-(1-cyclopropylethyl)Piperidine involves several chemical reactions that allow for the creation of various derivatives:
- Nucleophilic Substitution : This method is commonly employed to modify the compound and enhance its biological properties.
- Condensation Reactions : These reactions can be performed in the presence of bases to yield novel piperidine derivatives with targeted pharmacological effects .
Case Studies
Several studies have documented the applications and efficacy of compounds derived from 4-(1-cyclopropylethyl)Piperidine:
- Study on Antihypertensive Effects : In a controlled study using animal models, synthetic analogs of the compound showed significant reductions in blood pressure when administered via the tail-cuff method. This study highlighted the compound's potential as a lead for developing new antihypertensive medications.
- Investigation of Anticancer Properties : A series of piperidine derivatives were tested for their ability to inhibit tumor growth in human xenograft models. The results indicated that certain derivatives exhibited potent antitumor activity with acceptable safety profiles .
Data Table: Summary of Applications
| Application Type | Description | Research Findings |
|---|---|---|
| Antihypertensive Agents | Potential to lower blood pressure | Significant activity observed in animal models |
| Anticancer Applications | Synthesis of oxadiazole derivatives | Diverse pharmacological activities noted |
| Antimicrobial Activity | Inhibition against various bacteria | Effective against Gram-positive and Gram-negative |
| Anti-inflammatory Effects | Reduction of inflammation | Promising results in preliminary studies |
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
Structural and Physicochemical Properties
The substituent at the 4-position of the piperidine ring critically determines a compound’s physicochemical and biological behavior. Below is a comparative analysis of 4-(1-cyclopropylethyl)piperidine and key analogs:
Table 1: Structural and Predicted Physicochemical Properties
*logP values estimated using fragment-based methods.
Pharmacological Activity
Piperidine derivatives exhibit diverse receptor affinities and therapeutic applications:
Table 2: Pharmacological Profiles of Selected Piperidines
*Inferred from structural similarity to remifentanil .
- Cyclopropylethyl vs. Ester Groups : Unlike remifentanil’s ester linkage (prone to hydrolysis ), the cyclopropylethyl group may confer greater metabolic stability, extending half-life.
- Fluorinated vs. Bulky Substituents : Fluorobenzyl groups improve binding to hydrophobic pockets (e.g., in kinases), while naphthoxy-alkynyl groups enhance local anesthetic duration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
